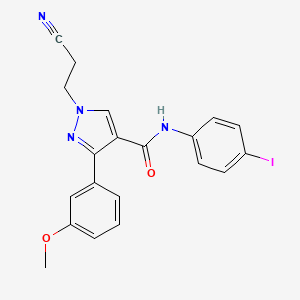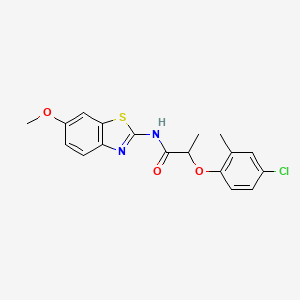
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as TSPO ligand XBD173, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in cellular energy metabolism and stress response. In
Mechanism of Action
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 exerts its effects by binding to the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, which is located on the outer mitochondrial membrane. This binding leads to the modulation of mitochondrial function, including the regulation of mitochondrial permeability transition pore (mPTP) opening, mitochondrial respiration, and calcium homeostasis. The modulation of these functions leads to the observed effects of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 on cellular energy metabolism and stress response.
Biochemical and Physiological Effects:
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have several biochemical and physiological effects, including the modulation of mitochondrial function, the reduction of oxidative stress, the inhibition of inflammation, and the enhancement of cellular energy metabolism. These effects have been observed in various cell types, including neuronal cells, cancer cells, and immune cells.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has several advantages for lab experiments, including its selectivity for the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the evaluation of its efficacy in various disease models, and the exploration of its potential as a therapeutic agent in combination with other drugs.
In conclusion, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 is a compound that has significant potential for therapeutic applications in various diseases. Its selective agonism of the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor and its modulation of mitochondrial function make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in various disease models.
Synthesis Methods
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 3-bromo-1-propanesulfonic acid, followed by the reduction of the resulting sulfonic acid with sodium borohydride. The final step involves the reaction of the resulting tetrahydrothiophene with hydrogen peroxide to yield the desired compound.
Scientific Research Applications
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function. In cancer, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
N-tert-butyl-1,1-dioxothiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVWJNHXJZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyltetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)

![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)